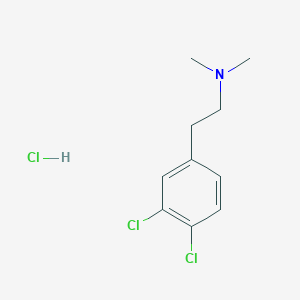
2-(3,4-Dichlorophenyl)-N,N-dimethylethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-N,N-dimethylethanamine;hydrochloride, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK is structurally similar to ketamine, but it has a longer duration of action and a higher potency. DCK has gained attention in scientific research due to its potential therapeutic effects and its unique mechanism of action.
科学的研究の応用
Global Trends and Studies on Similar Compounds
- Global Research Trends: A scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) highlights its worldwide use in agriculture and urban pest control, pointing out the rapid advancement in toxicology and mutagenicity studies. This review provides insights into the specific characteristics of 2,4-D toxicity, emphasizing the importance of focusing future research on molecular biology, especially gene expression, and assessment of exposure in humans or vertebrate bioindicators. This indicates a similar approach could be applied to studying 2-(3,4-Dichlorophenyl)-N,N-dimethylethanamine hydrochloride, focusing on its environmental impact and molecular-level effects (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Impact and Degradation
- Environmental Persistence and Impact: Another study evaluates the environmental consequences of contamination by chlorophenols, including 2,4-dichlorophenol, highlighting moderate toxic effects on mammalian and aquatic life. The study suggests that while these compounds generally exhibit low persistence due to biodegradation, they can still pose significant risks, suggesting a need for research into biodegradation and remediation strategies for similar compounds (Krijgsheld & Gen, 1986).
Molecular and Cellular Effects
- Molecular Imprinting and Toxicity: Research into chlorophenols in waste incineration outlines their role as precursors to dioxins, underlining the molecular pathways through which these compounds contribute to environmental pollution. This review could guide studies into the molecular behavior of 2-(3,4-Dichlorophenyl)-N,N-dimethylethanamine hydrochloride, particularly in terms of its potential environmental and health impacts (Peng et al., 2016).
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could interact with multiple pathways, leading to downstream effects .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability .
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N,N-dimethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N.ClH/c1-13(2)6-5-8-3-4-9(11)10(12)7-8;/h3-4,7H,5-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBSNNVLXVGFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

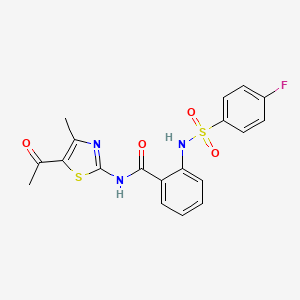
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
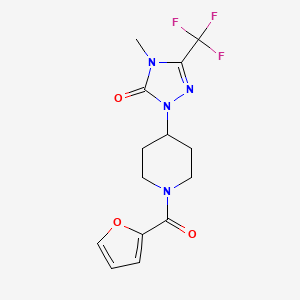

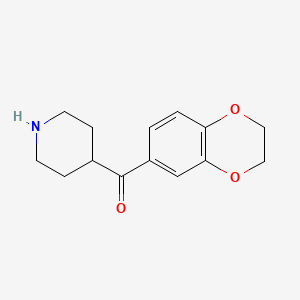

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2432334.png)

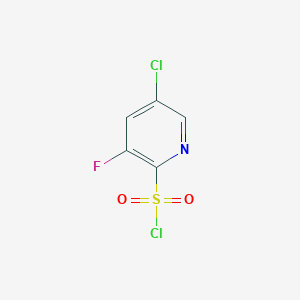
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2432343.png)